molecular formula C21H21ClN2O3 B4921150 N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B4921150
M. Wt: 384.9 g/mol
InChI Key: IXLAXZSCCSQWDK-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein that is involved in cell division and is overexpressed in many types of cancer. MLN8054 has been studied extensively for its potential as a cancer treatment.

Mechanism of Action

N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide inhibits Aurora A kinase, which is a protein that is involved in cell division. Aurora A kinase is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis. By inhibiting Aurora A kinase, this compound disrupts cell division and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer to cells and animals. It also has a well-defined mechanism of action, which makes it easy to study. However, this compound has some limitations for lab experiments. It is a potent inhibitor of Aurora A kinase, which makes it difficult to study the effects of Aurora A kinase on cell division and other cellular processes.

Future Directions

There are several future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide. One direction is to study the effects of this compound on other cellular processes, such as DNA repair and cell migration. Another direction is to study the effects of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for further clinical trials to determine the safety and efficacy of this compound as a cancer treatment.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves several steps, including the reaction of 3-chloro-4-(4-morpholinyl)aniline with 3,5-dimethyl-1-benzofuran-2-carboxylic acid, followed by several purification steps. The final product is a white powder with a molecular weight of 431.95 g/mol.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in clinical trials. This compound has also been studied for its potential as a treatment for other diseases, such as Alzheimer's disease and psoriasis.

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-13-3-6-19-16(11-13)14(2)20(27-19)21(25)23-15-4-5-18(17(22)12-15)24-7-9-26-10-8-24/h3-6,11-12H,7-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLAXZSCCSQWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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